Cas no 329708-83-0 (5-(4-chlorophenyl)-N-(2-phenylethyl)thieno2,3-dpyrimidin-4-amine)

5-(4-chlorophenyl)-N-(2-phenylethyl)thieno2,3-dpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- Thieno[2,3-d]pyrimidin-4-amine, 5-(4-chlorophenyl)-N-(2-phenylethyl)-
- 5-(4-chlorophenyl)-N-phenethylthieno[2,3-d]pyrimidin-4-amine
- 5-(4-chlorophenyl)-N-(2-phenylethyl)thieno2,3-dpyrimidin-4-amine
- UPCMLD0ENAT5757064:001
- AKOS001328821
- 5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
- Oprea1_419072
- SCHEMBL2368567
- Z31198405
- 329708-83-0
- STK104938
- Oprea1_162743
- F1092-0361
- HMS3511L06
-
- Inchi: InChI=1S/C20H16ClN3S/c21-16-8-6-15(7-9-16)17-12-25-20-18(17)19(23-13-24-20)22-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,22,23,24)
- InChI Key: TVVJHXHLJQWZLC-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 365.0753464Da
- Monoisotopic Mass: 365.0753464Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 66.1Ų
5-(4-chlorophenyl)-N-(2-phenylethyl)thieno2,3-dpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1092-0361-20μmol |
5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
329708-83-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1092-0361-25mg |
5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
329708-83-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1092-0361-20mg |
5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
329708-83-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1092-0361-2μmol |
5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
329708-83-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1092-0361-15mg |
5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
329708-83-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1092-0361-30mg |
5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
329708-83-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1092-0361-10μmol |
5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
329708-83-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1092-0361-5mg |
5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
329708-83-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1092-0361-2mg |
5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
329708-83-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1092-0361-5μmol |
5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
329708-83-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
5-(4-chlorophenyl)-N-(2-phenylethyl)thieno2,3-dpyrimidin-4-amine Related Literature
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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4. Back matter
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Additional information on 5-(4-chlorophenyl)-N-(2-phenylethyl)thieno2,3-dpyrimidin-4-amine
5-(4-Chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine: A Comprehensive Overview
The compound 5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine, identified by the CAS Registry Number CAS No. 329708-83-0, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of thienopyrimidines, which are known for their unique structural features and versatile chemical properties. The molecule's structure comprises a thienopyrimidine core with substituents at positions 4 and 5, including a chlorophenyl group and a phenylethylamine moiety, respectively. These substituents contribute to the compound's distinct electronic and steric properties, making it a valuable subject for both academic and industrial investigations.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step processes involving advanced coupling reactions and selective functional group transformations. Researchers have employed methodologies such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination to construct the thienopyrimidine framework. These techniques not only enhance the efficiency of synthesis but also allow for fine-tuning of the molecule's substituents to optimize its physicochemical properties. The ability to modify the substituents at positions 4 and 5 has opened new avenues for exploring its applications in drug discovery, materials science, and catalysis.
In the realm of pharmacology, 5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine has garnered attention due to its potential as a lead compound in the development of novel therapeutic agents. Preclinical studies have demonstrated that this compound exhibits promising bioactivity against various disease targets, including cancer and inflammatory disorders. For instance, recent research has highlighted its ability to modulate key signaling pathways involved in cell proliferation and apoptosis, suggesting its potential as an anticancer agent. Furthermore, its phenylethylamine substituent contributes to enhanced bioavailability and pharmacokinetic properties, making it an attractive candidate for further preclinical evaluation.
Beyond pharmacology, this compound has also found applications in materials science. Its thienopyrimidine core imparts unique electronic characteristics that make it suitable for use in organic electronics. Researchers have explored its potential as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The incorporation of electron-withdrawing groups like the chlorophenyl moiety enhances the molecule's charge transport properties, which are critical for achieving high-performance electronic devices.
The synthesis and characterization of CAS No. 329708-83-0 have been extensively documented in recent scientific literature. Studies have employed advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its molecular structure and purity. These findings underscore the importance of rigorous characterization in ensuring the reliability of experimental results and facilitating further research into its properties.
In conclusion, 5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic chemistry and materials science, positions it as a valuable tool for addressing contemporary challenges in drug discovery and technology development. As research continues to unfold, this compound is expected to contribute significantly to both academic knowledge and industrial innovation.
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